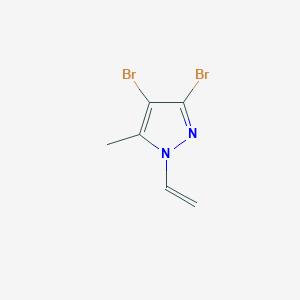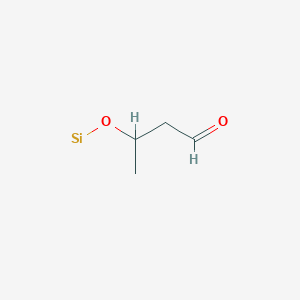![molecular formula C26H22N2O3 B14189060 3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide CAS No. 917920-83-3](/img/structure/B14189060.png)
3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(furan-3-yl)-2,6-dimethylaniline with benzoyl chloride to form the intermediate product, which is then reacted with benzamide under specific conditions to yield the final compound . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These methods would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides and furan derivatives.
Scientific Research Applications
3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-4-(furan-3-yl)-2,6-dimethylaniline
- 3-Benzamido-4-(furan-3-yl)benzoic acid
- N-(4-Furan-3-yl-2,6-dimethylphenyl)benzamide
Uniqueness
3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
917920-83-3 |
|---|---|
Molecular Formula |
C26H22N2O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide |
InChI |
InChI=1S/C26H22N2O3/c1-17-13-22(21-11-12-31-16-21)14-18(2)24(17)28-26(30)20-9-6-10-23(15-20)27-25(29)19-7-4-3-5-8-19/h3-16H,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
RSPLJMOKUPOPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)


![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)



![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)

![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)

![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)
